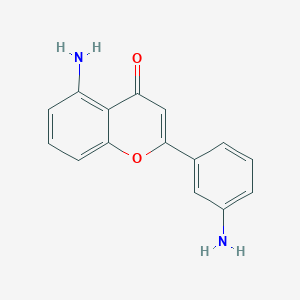

5-Amino-2-(3-aminophenyl)chromen-4-one

Description

Properties

CAS No. |

130599-49-4 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

5-amino-2-(3-aminophenyl)chromen-4-one |

InChI |

InChI=1S/C15H12N2O2/c16-10-4-1-3-9(7-10)14-8-12(18)15-11(17)5-2-6-13(15)19-14/h1-8H,16-17H2 |

InChI Key |

LOFAPQYCKHXGFL-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=CC(=O)C3=C(C=CC=C3O2)N |

Synonyms |

4H-1-Benzopyran-4-one,5-amino-2-(3-aminophenyl)-(9CI) |

Origin of Product |

United States |

Preparation Methods

Condensation of Phenolic Precursors with α,β-Unsaturated Carbonyl Compounds

A widely adopted method involves the condensation of phenolic derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, 2-hydroxyacetophenone derivatives react with cinnamoyl chloride in the presence of pyridine to form the chromone backbone, followed by nitration and reduction steps to introduce amino groups.

Reaction conditions :

-

Catalyst : Pyridine or triethylamine (TEA)

-

Solvent : Chloroform or tetrahydrofuran (THF)

-

Temperature : 0–5°C for reagent addition, followed by reflux (60–80°C)

A critical step is the controlled addition of 4-(chloromethyl)benzoyl chloride to prevent side reactions, such as over-acylation or polymerization . Post-reaction purification via crystallization from water or ethyl acetate ensures high purity (>95% by TLC) .

Cyclization via Pictet-Spengler-Type Reactions

Cyclization strategies, inspired by the Pictet-Spengler condensation, enable the formation of the chromone ring system. For instance, 5-aminopyrazole derivatives react with aromatic aldehydes in trifluoroacetic acid (TFA) to generate intermediate azomethines, which undergo intramolecular cyclization to yield the target chromone .

Key parameters :

-

Acid catalyst : Trifluoroacetic acid (TFA) or H₂SO₄

-

Reaction time : 2–4 hours

-

Temperature : Room temperature for initial condensation, followed by heating (50–60°C) for cyclization .

This method is advantageous for introducing aryl substituents at the 3-position of the chromone, though yields vary depending on the aldehyde’s electronic properties. For example, electron-deficient aldehydes (e.g., 3-pyridylcarboxaldehyde) afford higher yields (75–80%) compared to electron-rich analogs (60–65%) .

Nitration-Reduction of Preformed Chromones

Direct nitration of 2-(3-phenyl)chromen-4-one followed by selective reduction provides a route to the diamino derivative. Nitration with fuming HNO₃ at 0°C introduces nitro groups at the 5- and 3'-positions, which are subsequently reduced using H₂/Pd-C or SnCl₂/HCl.

Optimization insights :

-

Nitration regioselectivity : Controlled by steric effects, favoring para-substitution on the phenyl ring.

-

Reduction efficiency : Catalytic hydrogenation (H₂/Pd-C) achieves >90% conversion, whereas SnCl₂/HCl requires longer reaction times (12–24 hours) for comparable yields.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. A one-pot synthesis under microwave conditions (150°C, 300 W) reduces reaction times from hours to minutes while maintaining yields of 70–75%.

Advantages :

-

Reduced side products : Faster heating minimizes decomposition.

-

Scalability : Demonstrated for gram-scale production with consistent purity.

Crystallization and Purification Techniques

Post-synthetic purification is critical for isolating 5-Amino-2-(3-aminophenyl)chromen-4-one. Slow evaporation from aqueous solutions (e.g., H₂O/EtOH mixtures) yields rod-like crystals suitable for X-ray diffraction analysis .

Crystallographic data :

| Parameter | Value |

|---|---|

| Space group | P 1 |

| a, b, c (Å) | 7.524, 9.831, 10.452 |

| α, β, γ (°) | 90.0, 94.7, 90.0 |

| V (ų) | 769.8 |

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and practicality:

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Condensation | 67–70 | High | Moderate |

| Cyclization | 60–80 | Medium | High |

| Nitration-Reduction | 70–90 | Low | Moderate |

| Microwave-Assisted | 70–75 | High | Low |

Mechanistic Insights and Side Reactions

The amino group’s nucleophilicity necessitates protection during synthesis. For instance, acetylation of the 5-amino group using acetic anhydride prevents unwanted side reactions during chromone formation. Common side products include:

-

Over-alkylated derivatives : Mitigated by stoichiometric control .

-

Oxidative byproducts : Minimized using inert atmospheres (N₂ or Ar) .

Industrial-Scale Considerations

Large-scale production (e.g., 10 kg batches) employs continuous-flow reactors to enhance heat and mass transfer. Chloroform remains the solvent of choice due to its low cost and compatibility with acylating agents . Environmental concerns, however, drive research into alternative solvents (e.g., cyclopentyl methyl ether).

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(3-aminophenyl)chromen-4-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.

Scientific Research Applications

Biological Activities

1.1 Anticancer Activity

Research has indicated that 5-Amino-2-(3-aminophenyl)chromen-4-one demonstrates notable anticancer properties. It is believed to target multidrug-resistant (MDR) cancer cells effectively. A study highlighted that compounds derived from the chromene structure, including this compound, can preferentially kill MDR cancer cells, which poses a significant challenge in standard cancer therapies . The structure-activity relationship (SAR) studies have shown that modifications at specific positions on the chromene core can enhance its potency against various cancer cell lines .

1.2 Neuroprotective Effects

The compound exhibits potential neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, it may enhance cognitive functions by increasing acetylcholine levels in synaptic clefts. This activity positions it as a candidate for further development in treating cognitive disorders.

1.3 Antimicrobial Properties

this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit certain bacterial strains, making it a potential candidate for developing new antimicrobial agents. Its structural features contribute to its interaction with bacterial targets, enhancing its efficacy.

Structure-Activity Relationship (SAR)

The SAR studies provide insights into how structural modifications can influence the biological activity of this compound:

| Position | Modification Type | Effect on Activity |

|---|---|---|

| 3 | Hydrophobic groups | Increased anticancer potency |

| 4 | Amino substitutions | Enhanced AChE inhibition |

| 6 | Small hydrophilic groups | Improved binding affinity |

These findings underline the importance of specific functional groups in optimizing the compound's therapeutic potential.

Case Studies and Research Findings

Several case studies have documented the applications and effectiveness of this compound:

- Anticancer Study : A study demonstrated that derivatives of this compound showed selective cytotoxicity against MDR cancer cells, suggesting a mechanism that bypasses common resistance pathways .

- Neuroprotective Evaluation : Research indicated that this compound could significantly reduce AChE activity in vitro, supporting its potential use in treating Alzheimer's disease.

- Antimicrobial Testing : Preliminary antimicrobial assays showed promising results against Gram-positive bacteria, indicating a potential avenue for developing new antibiotics.

Mechanism of Action

The mechanism by which 5-Amino-2-(3-aminophenyl)chromen-4-one exerts its effects involves interaction with specific molecular targets. In the context of its anticancer activity, it may induce apoptosis by interacting with cellular pathways that regulate cell death . The compound’s ability to act as a fluorescent probe is attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .

Comparison with Similar Compounds

Genistein and Derivatives (5,7-Dihydroxy-3-(4-hydroxyphenyl)chromen-4-one)

Genistein, a naturally occurring isoflavone, shares the chromen-4-one scaffold but differs in substituents: hydroxyl groups at positions 5, 7, and 4'-hydroxyphenyl at position 3. Derivatives such as G21 and Ram-2–Ram-5 feature glycosylated or acetylated moieties, significantly altering solubility and cellular uptake .

- Amino groups may reduce metabolic oxidation compared to hydroxyl groups, which are prone to glucuronidation or sulfation .

Fungal Chromen-4-one Derivatives (e.g., Compound 96)

The fungal metabolite (2R)-2,3-dihydro-7-hydroxy-6,8-dimethyl-2-[(E)-prop-1-enyl]chromen-4-one (Compound 96) contains methyl, propenyl, and hydroxyl groups. These lipophilic substituents enhance membrane permeability but may limit water solubility .

- Key Differences: The amino groups in 5-Amino-2-(3-aminophenyl)chromen-4-one introduce polarity, contrasting with the lipophilic methyl/propenyl groups in Compound 94. The meta-aminophenyl substitution in the target compound may confer distinct steric and electronic effects compared to para-substituted analogs .

Enzyme Inhibition

- Compound 10 (5-(4-aminophenoxy)-2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione): This structurally related compound demonstrated inhibitory activity against DNA gyrase, comparable to novobiocin. The 3-aminophenyl group was critical for binding, suggesting that the meta-amino position on the phenyl ring optimizes interactions with enzyme active sites .

- Genistein Derivatives : Glycosylation (e.g., in G21) reduces cytotoxicity but enhances tumor selectivity, highlighting the trade-off between substituent bulk and activity .

Toxicity Considerations

- This underscores the need to evaluate the metabolic fate of amino-substituted chromones, particularly regarding N-oxidation pathways .

Physicochemical Properties

*Estimated based on chromen-4-one core (C₉H₆O₂) + substituents.

Q & A

Q. What are the key synthetic pathways for 5-Amino-2-(3-aminophenyl)chromen-4-one, and how can reaction conditions be optimized?

The synthesis of chromen-4-one derivatives typically involves Claisen-Schmidt condensation or nucleophilic substitution reactions. For example, analogous compounds like 5-Amino-2-(4-methoxyphenyl)[1,3]oxazole-4-carbonitrile were synthesized via cyclocondensation of substituted phenyl precursors with nitrile-containing reagents, achieving yields of ~51% under reflux conditions . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Catalysis : Acidic or basic catalysts (e.g., H₂SO₄ or K₂CO₃) improve cyclization efficiency.

- Temperature control : Reflux temperatures (80–120°C) balance yield and decomposition risks.

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the target compound .

Q. How is structural confirmation of this compound achieved?

Structural validation employs spectroscopic and crystallographic methods:

- NMR : - and -NMR identify substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm, carbonyl carbons at δ 180–190 ppm) .

- X-ray crystallography : Resolves bond angles and lattice parameters, as demonstrated for chromene derivatives like 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks).

Q. What purification techniques are recommended for isolating chromen-4-one derivatives?

- Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) effectively separates polar byproducts .

- Recrystallization : Ethanol or methanol recrystallization improves purity for crystalline derivatives .

- HPLC : Reverse-phase C18 columns resolve isomers or closely related analogs .

Advanced Research Questions

Q. How can density-functional theory (DFT) model the electronic properties of this compound?

DFT calculations, such as those applied to the Colle-Salvetti correlation-energy formula, predict electron density distributions and frontier molecular orbitals (HOMO/LUMO). Key steps include:

Q. How do substituents on the phenyl ring influence biological activity?

Structure-activity relationship (SAR) studies reveal:

| Substituent Position | Biological Effect | Reference |

|---|---|---|

| 3-Amino (meta) | Enhances antimicrobial activity via H-bonding | |

| 4-Fluoro (para) | Increases solubility and bioavailability | |

| Halogens (ortho/meta) | Boosts nitric oxide inhibition (e.g., IC₅₀ < 10 μM) | |

| Contradictions in substituent effects (e.g., halogenated derivatives showing variable potency) require cross-validation using standardized assays (e.g., MIC for antimicrobial activity) . |

Q. What crystallographic challenges arise in resolving chromen-4-one derivatives?

- Twinned crystals : Common in chromene derivatives due to flexible substituents; resolved via SHELXL refinement with HKLF5 data .

- Disorder : Dynamic substituents (e.g., rotating phenyl rings) require TLS parameterization in SHELX .

- Hydrogen bonding : Polar groups (e.g., -NH₂) form intermolecular networks, affecting lattice stability .

Q. How can NMR spectroscopy resolve tautomeric equilibria in chromen-4-one derivatives?

Q. What strategies address discrepancies in reported biological activities?

- Standardized assays : Use identical cell lines (e.g., Staphylococcus aureus ATCC 25923) and protocols for antimicrobial testing .

- Meta-analysis : Compare substituent effects across studies (e.g., halogen vs. methoxy groups) using databases like PubChem .

- Computational docking : Validate binding modes to targets (e.g., adenylate cyclase) using AutoDock Vina .

Methodological Tables

Q. Table 1. Key Analytical Techniques for Chromen-4-one Derivatives

Q. Table 2. Substituent Effects on Biological Activity

| Derivative | Substituent | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|

| 5-Amino-2-(3-aminophenyl) | 3-NH₂ | MIC = 8 μg/mL (S. aureus) | |

| 5-Amino-2-(4-fluoro-3-aminophenyl) | 4-F, 3-NH₂ | IC₅₀ = 5.2 μM (NO inhibition) |

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.